molecular formula C6H6BrNO B176030 5-Bromo-6-methylpyridin-3-ol CAS No. 186593-45-3

5-Bromo-6-methylpyridin-3-ol

Cat. No.: B176030
CAS No.: 186593-45-3
M. Wt: 188.02 g/mol
InChI Key: PMNMAKBXPOIUNH-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyridin-3-ol: is a chemical compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyridin-3-ol can be achieved through several methods. One common method involves the bromination of 6-methylpyridin-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Nucleophiles: Amines, thiols, or organometallic reagents.

    Catalysts: Palladium complexes for coupling reactions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Substitution Products: Various substituted pyridines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-6-methylpyridin-3-ol is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors. Its derivatives have shown promise in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties. It is also used in the development of catalysts and as a reagent in chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also act as a ligand, binding to metal centers in catalytic processes .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-ol
  • 6-Bromo-3-hydroxy-2-methylpyridine
  • 2-Bromo-6-methylpyridine

Comparison: 5-Bromo-6-methylpyridin-3-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain chemical reactions and biological studies .

Properties

IUPAC Name

5-bromo-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMAKBXPOIUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594051
Record name 5-Bromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-45-3
Record name 5-Bromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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